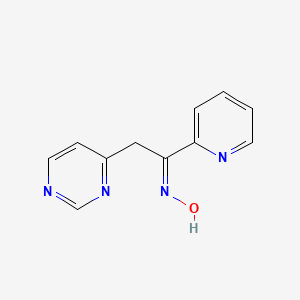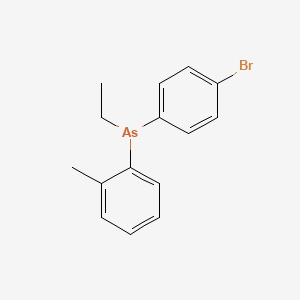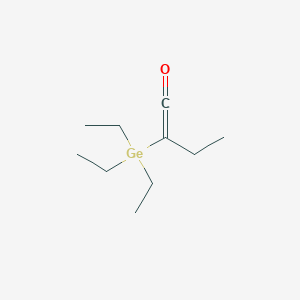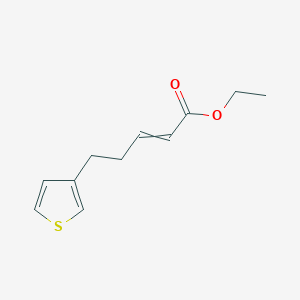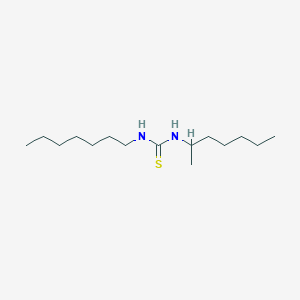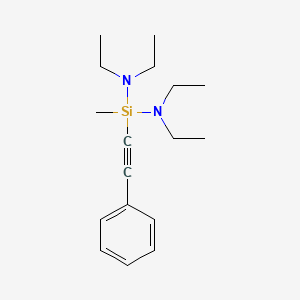![molecular formula C19H18O3S B14527089 (1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone CAS No. 62291-88-7](/img/structure/B14527089.png)
(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,3-dimethylindene with 4-(methanesulfonyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Benzoyl Derivatives: Compounds with benzoyl groups, often used in pharmaceuticals and agrochemicals.
Uniqueness
(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone stands out due to its unique combination of an indene moiety with a methanesulfonyl phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62291-88-7 |
|---|---|
Molecular Formula |
C19H18O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1,3-dimethylinden-1-yl)-(4-methylsulfonylphenyl)methanone |
InChI |
InChI=1S/C19H18O3S/c1-13-12-19(2,17-7-5-4-6-16(13)17)18(20)14-8-10-15(11-9-14)23(3,21)22/h4-12H,1-3H3 |
InChI Key |
WIBBGSAJJVRTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


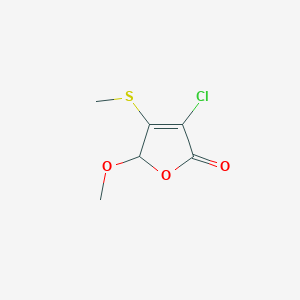
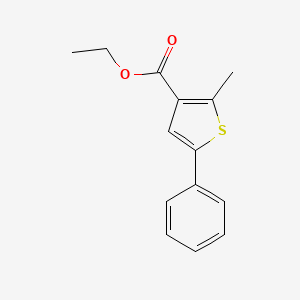
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine](/img/structure/B14527029.png)
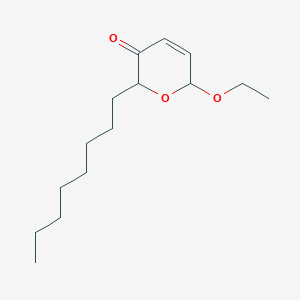
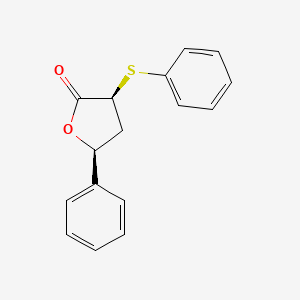
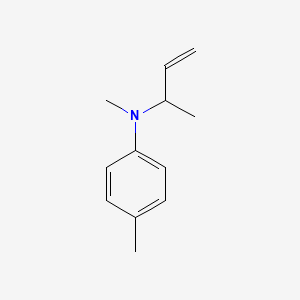
![3-[(2,4-Dimethylphenyl)(phenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14527066.png)
